molecular formula C18H19NO2 B5121565 3-[(2-ethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one

3-[(2-ethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one

Cat. No. B5121565
M. Wt: 281.3 g/mol
InChI Key: JECQJMURAZTMDJ-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-ethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one, also known as EMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMPP belongs to the class of chalcones, which are known for their diverse biological activities.

Scientific Research Applications

3-[(2-ethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 3-[(2-ethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been investigated for its potential use as a drug delivery system. In agriculture, 3-[(2-ethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been studied for its insecticidal and fungicidal properties. In material science, 3-[(2-ethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been used as a precursor for the synthesis of various materials, including polymers and nanoparticles.

Mechanism of Action

The mechanism of action of 3-[(2-ethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one varies depending on its application. In medicine, 3-[(2-ethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been shown to inhibit the activity of various enzymes and proteins involved in inflammation and cancer progression. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In agriculture, 3-[(2-ethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one acts as a potent insecticide and fungicide by disrupting the nervous system and cell membrane of insects and fungi.
Biochemical and Physiological Effects:
3-[(2-ethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been shown to have various biochemical and physiological effects depending on its concentration and application. In medicine, 3-[(2-ethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been shown to reduce inflammation, inhibit tumor growth, and improve drug delivery. In agriculture, 3-[(2-ethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been shown to inhibit the growth and reproduction of insects and fungi. However, the effects of 3-[(2-ethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one on human and animal health are not well understood and require further investigation.

Advantages and Limitations for Lab Experiments

3-[(2-ethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has several advantages for lab experiments, including its easy synthesis, stability, and diverse biological activities. However, 3-[(2-ethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one also has some limitations, including its potential toxicity, low solubility in water, and limited availability.

Future Directions

There are several future directions for the research of 3-[(2-ethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one. In medicine, 3-[(2-ethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one can be further studied for its potential use as a drug delivery system and as a treatment for various diseases, including cancer and inflammation. In agriculture, 3-[(2-ethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one can be studied for its potential use as a natural pesticide and fungicide. In material science, 3-[(2-ethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one can be further explored for its potential use as a precursor for the synthesis of various materials. Additionally, further studies are needed to understand the effects of 3-[(2-ethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one on human and animal health and to develop safe and effective applications of 3-[(2-ethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one in various fields.
Conclusion:
In conclusion, 3-[(2-ethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one is a chemical compound with diverse biological activities and potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications and limitations of 3-[(2-ethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one and to develop safe and effective applications.

Synthesis Methods

3-[(2-ethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one can be synthesized using various methods, including Claisen-Schmidt condensation, Aldol condensation, and Knoevenagel condensation. Among these methods, the Knoevenagel condensation method is the most commonly used. This method involves the reaction of 4-methylacetophenone and 2-ethoxybenzaldehyde in the presence of piperidine as a catalyst to produce 3-[(2-ethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one.

properties

IUPAC Name

(E)-3-(2-ethoxyanilino)-1-(4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-3-21-18-7-5-4-6-16(18)19-13-12-17(20)15-10-8-14(2)9-11-15/h4-13,19H,3H2,1-2H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECQJMURAZTMDJ-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC=CC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1N/C=C/C(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-[(2-Ethoxyphenyl)amino]-1-(4-methylphenyl)prop-2-EN-1-one

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